molecular formula C21H15ClFN3O2S B3011721 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 886964-96-1

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B3011721
CAS No.: 886964-96-1
M. Wt: 427.88
InChI Key: GOOVRXTXXLKICX-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S and its molecular weight is 427.88. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . This pathway is responsible for the production of various inflammatory mediators. By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these mediators and thus reducing inflammation .

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of the COX enzymes by this compound leads to a reduction in the production of inflammatory mediators . This results in a decrease in inflammation, making the compound potentially useful in the treatment of inflammatory conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in various solvents can affect its absorption and distribution in the body . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with the compound and affect its action .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c1-28-17-9-8-16(22)19-18(17)25-21(29-19)26(12-13-3-2-10-24-11-13)20(27)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOVRXTXXLKICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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